2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Overview
Description
2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of dichloro, methylsulfonyl, and anilino groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the anilino intermediate: This step involves the reaction of 2,5-dichloroaniline with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to form 2,5-dichloro-N-methylsulfonylaniline.
Acetamide formation: The intermediate is then reacted with 2-methylbenzylamine and acetic anhydride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dichloro groups can be reduced to form the corresponding aniline derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dichloroanilino)-N-[(2-methylphenyl)methyl]acetamide: Lacks the methylsulfonyl group.
2-(2,5-dichloro-N-methylsulfonylanilino)-N-phenylacetamide: Lacks the 2-methylphenyl group.
2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-chlorophenyl)methyl]acetamide: Contains a chlorophenyl group instead of a methylphenyl group.
Properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12-5-3-4-6-13(12)10-20-17(22)11-21(25(2,23)24)16-9-14(18)7-8-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKDAYWWLWTFNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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